4-Methanesulfonylbutane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

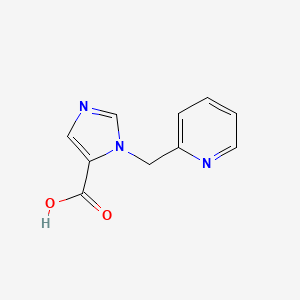

4-Methanesulfonylbutane-1-sulfonamide is a chemical compound with the CAS Number: 2094341-16-7 . It has a molecular weight of 215.29 and is typically stored at room temperature . The compound is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-(methylsulfonyl)butane-1-sulfonamide . The Inchi Code is 1S/C5H13NO4S2/c1-11(7,8)4-2-3-5-12(6,9)10/h2-5H2,1H3,(H2,6,9,10) .Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . It has a molecular weight of 215.29 .科学的研究の応用

Sulfonamide Functional Group in Medicinal Chemistry

The sulfonamide group, as found in compounds like 4-Methanesulfonylbutane-1-sulfonamide, is critical in medicinal chemistry. It is a key component in a variety of marketed drugs, particularly sulfonamide antibacterials. These compounds are known for inhibiting tetrahydropteroic acid synthetase and derive from 4-aminobenzenesulfonamide. The sulfonamide moiety in these drugs acts as an isostere for the carboxylic acid group of their natural substrate, 4-aminobenzoic acid. Despite some associated hypersensitivity and skin rashes, the sulfonamide group is deemed essential and safe in the medicinal chemist's toolkit (Kalgutkar et al., 2010); (Smith & Jones, 2008).

Carbonic Anhydrase Inhibition

Sulfonamides derived from structures like indanes and tetralines, related to 4-Methanesulfonylbutane-1-sulfonamide, show potential as inhibitors of human carbonic anhydrase isozymes. Such compounds exhibit varied inhibitory effects against different isozymes, indicating their potential use in therapeutic applications targeting these enzymes (Akbaba et al., 2014).

Antidiabetic Action of Sulfonylureas

Sulfonylurea drugs, which often contain the sulfonamide functional group, are significant in the treatment of non-insulin-dependent diabetes mellitus. These drugs were first discovered during investigations into the antibiotic properties of modified sulfonamides. They exert their effects by increasing insulin secretion from the pancreas, and their development has evolved over generations, with each new generation increasing in potency (Lebovitz & Feinglos, 1978).

Antibacterial Activity of Sulfonamide Derivatives

New sulfonamide derivatives, including methanesulfonicacid hydrazide derivatives, have been synthesized and assessed for their antibacterial activities. Studies have shown these compounds to be effective against various bacterial strains, illustrating the ongoing relevance of sulfonamide groups in developing antibacterial agents (Özdemir et al., 2009).

Computational Chemistry in Evaluating Sulfonamides

Computational chemistry methods have been utilized to study the reactivity of sulfonamide compounds in environmental settings. This approach allows for the prediction of reactive sites and reaction pathways of sulfonamides, aiding in understanding their behavior as emerging pollutants and their potential impacts on the environment (Fu et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

4-Methanesulfonylbutane-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including 4-Methanesulfonylbutane-1-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and compete with PABA for the active site of the enzyme . By binding to the enzyme, sulfonamides prevent the incorporation of PABA into the folic acid molecule, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of nucleotides, the building blocks of DNA . This affects the bacterial cell’s ability to replicate its DNA and divide, thereby inhibiting bacterial growth . The downstream effect is a reduction in the population of the bacteria, helping to control the infection .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of 4-Methanesulfonylbutane-1-sulfonamide is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial DNA replication, the compound effectively controls bacterial infections .

Action Environment

The action of 4-Methanesulfonylbutane-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors . For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and efficacy of the compound .

特性

IUPAC Name |

4-methylsulfonylbutane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO4S2/c1-11(7,8)4-2-3-5-12(6,9)10/h2-5H2,1H3,(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXKEKFJXAXDFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonylbutane-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2473226.png)

![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile](/img/structure/B2473228.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2473229.png)

![(E)-2-Cyano-3-[2-(1-hydroxyethyl)-1,3-thiazol-5-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2473238.png)